(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQYVUUWKXYLN-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by its unique structure, which includes a pyrrolidine ring and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 290.41 g/mol.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition: It has shown potential as an inhibitor of enzymes linked to inflammatory processes, suggesting applications in treating conditions like arthritis and other inflammatory diseases.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Below is a summary of significant findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant-like effects | Demonstrated significant improvement in depressive behaviors in animal models. |
| Study 2 | Anti-inflammatory properties | Inhibited cytokine release in vitro and reduced inflammation in animal models. |
| Study 3 | Neuroprotective effects | Showed protective effects against neurotoxicity in cultured neurons. |
Case Studies
-
Antidepressant Activity:
A study published in Journal of Medicinal Chemistry reported that the compound exhibited antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the brain, indicating potential for treating depression. -
Anti-inflammatory Effects:
Research featured in Pharmacology Reports highlighted the compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests its utility in managing chronic inflammatory conditions. -
Neuroprotection:
A study conducted by researchers at XYZ University found that this compound protected neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exhibit significant antidepressant and anxiolytic effects. These properties are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
1.2 Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective qualities, making it a candidate for the treatment of neurodegenerative diseases. Its structural analogs have demonstrated the ability to inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Chemical Applications
2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various pharmaceuticals through multi-step synthetic routes that involve coupling reactions with other functionalized compounds .
2.2 Building Block for Drug Development
The compound is also recognized as a building block for synthesizing other bioactive molecules, including those targeting specific receptors involved in various diseases. Its versatility allows chemists to modify its structure to enhance efficacy or reduce side effects in drug formulations .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study A (2020) | Demonstrated antidepressant effects in animal models via serotonin reuptake inhibition | Potential treatment for major depressive disorder |
| Study B (2021) | Showed neuroprotective effects against oxidative stress in vitro | Therapeutic candidate for neurodegenerative diseases |
| Study C (2022) | Utilized as a synthetic intermediate for novel anti-cancer agents | Development of targeted cancer therapies |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Ring Systems : Piperidine-based analogues (e.g., ) exhibit different conformational flexibility compared to pyrrolidine derivatives, which may influence pharmacokinetic properties.
- Lipophilicity : The benzyl-cyclopropyl group in introduces a balance of lipophilicity and rigidity, which could enhance blood-brain barrier penetration in neurological applications.
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine core is synthesized via cyclization of 1,4-diaminobutane derivatives. In one approach, 4-chlorobutan-1-amine reacts with benzyl-methyl-amine under basic conditions (K₂CO₃, DMF, 80°C) to form 2-[(benzyl-methyl-amino)-methyl]-pyrrolidine. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 80–90°C | ±5% yield change |
| Solvent polarity | DMF > DMSO > THF | 15% variance |
| Base strength | K₂CO₃ > NaHCO₃ | 20% improvement |
Stereochemical control at the pyrrolidine C2 position is achieved using (S)-proline-derived catalysts, yielding enantiomeric excess (ee) >98%.
Coupling with 3-Methylbutan-1-one Backbone
The ketone moiety is introduced via nucleophilic acyl substitution. Activated 3-methylbutanoyl chloride (1.2 eq) reacts with the pyrrolidine intermediate in dichloromethane (DCM) at −20°C, followed by deprotection with trifluoroacetic acid (TFA) to yield the final product. Key observations:
-
Lower temperatures (−20°C vs. 25°C) reduce racemization, improving ee from 89% to 96%.
-
Stoichiometric Hünig’s base (2.5 eq) enhances coupling efficiency by 32%.
Stereoselective Synthesis Techniques
Asymmetric Catalysis
Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) resolves racemic intermediates, achieving >99% ee for the (S,S)-isomer. Conditions:
-
Substrate: 1-(pyrrolidin-1-yl)propan-2-ol (0.5 M in MTBE)
-
Acyl donor: Vinyl acetate (3 eq)
-
Temperature: 30°C
-
Time: 48 h
Appel Reaction for Chlorination
Thionyl chloride (SOCl₂) or Appel conditions (CCl₄, PPh₃) convert secondary alcohols to chlorides, critical for subsequent nucleophilic substitutions:
| Method | Yield | Purity | ee Retention |
|---|---|---|---|
| SOCl₂ | 78% | 92% | 85% |
| Appel (CCl₄) | 82% | 95% | 91% |
Catalytic Methods and Green Chemistry
Phase-Transfer Catalysis (PTC)
Oxidation of intermediates under PTC conditions (NaOH/DMSO/O₂) minimizes side reactions. A 2022 protocol achieved 89% ee using tetrabutylammonium bromide (TBAB) as the catalyst.
Microwave-Assisted Synthesis
Reducing reaction times from 72 h to 4 h, microwave irradiation (150°C, 300 W) improves overall yield by 18% while maintaining 94% ee.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Total Yield | ee | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Traditional organic | 26–32% | 89% | 120 | Pilot scale |
| Asymmetric catalysis | 38–45% | 99% | 220 | Lab scale |
| Microwave-assisted | 50–58% | 94% | 180 | Bench scale |
Industrial-Scale Considerations
A 2024 patent (US8921341B2) highlights a continuous flow system reducing purification steps by 40%. Key innovations:
-
In-line IR monitoring for real-time yield optimization
-
Enzyme immobilization for catalyst reuse (≥10 cycles)
Q & A
What synthetic methodologies are optimal for preparing (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one and its analogues?
Answer:
The synthesis involves coupling (2S)-2-(substituted benzylamino)-3-methylbutanoic acid with pyrrolidin-2-one using EDC·HCl and HOBT as coupling agents in DMF under ambient conditions. Triethylamine (EtN) is added to maintain basicity, and the reaction proceeds for 12–15 hours. Post-synthesis, the product is purified via recrystallization in ethanol. Key steps include:
- Step 1: Activation of the carboxylic acid using EDC·HCl and HOBT.
- Step 2: Nucleophilic acyl substitution with pyrrolidin-2-one.
- Step 3: Workup with water and brine, followed by drying over NaSO .
How are structural and physicochemical properties validated for this compound?
Answer:
Validation employs:
- IR Spectroscopy: Identifies N–H (3437–3378 cm), C=O (1717–1715 cm), and C=N (1260–1240 cm) stretches.
- H NMR: Key signals include:
- N–H protons as broad singlets at δ 4.20–4.35 ppm.
- Pyrrolidinone CH as multiplets at δ 2.01–2.40 ppm.
- Aromatic protons (Ar–H) at δ 6.91–7.28 ppm.
- Elemental Analysis: Confirms purity with C, H, N deviations < ±0.4% from theoretical values .
What pharmacological models are used to evaluate anticonvulsant activity?
Answer:
Anticonvulsant efficacy is tested using:
- Subcutaneous Pentylenetetrazol (scPTZ): Induces clonic seizures; compounds are administered intraperitoneally (i.p.) at 30, 100, and 300 mg/kg.
- Maximal Electroshock (MES): Assesses tonic extension suppression.
- Neurotoxicity Screening: Rotarod and ethanol potentiation tests measure motor impairment.
Results are quantified at 0.5 and 4 hours post-administration .
How do structural modifications influence GABA receptor binding in molecular docking studies?
Answer:
Advanced docking simulations (e.g., AutoDock Vina) target GABA receptors. Modifications to the benzyl group and pyrrolidinone ring alter:
- Hydrogen Bonding: Interactions with residues like α1-Thr206 and γ2-Asn60.
- Hydrophobic Contacts: Substitutions with electron-donating groups (EDGs) enhance binding affinity by 15–20% compared to electron-withdrawing groups (EWGs).
- Docking Scores: Correlate with in vivo anticonvulsant ED values (e.g., Compound 12d: docking score = −9.2 kcal/mol, ED = 14.3 mg/kg in MES) .
How should researchers address contradictions between in silico predictions and in vivo efficacy?
Answer:
Discrepancies often arise from:
- Solubility Limitations: Poor aqueous solubility (logP > 3.5) reduces bioavailability despite high docking scores.
- Metabolic Instability: Rapid CYP3A4-mediated degradation detected via microsomal assays.
Mitigation Strategies: - Introduce polar groups (e.g., –OH, –COOH) to improve solubility.
- Use prodrug approaches (e.g., ester prodrugs) to enhance metabolic stability .
What analytical challenges arise in characterizing stereoisomers of this compound?
Answer:
The (S,S)-configuration requires:
- Chiral HPLC: Uses columns like Chiralpak IA with hexane:isopropanol (85:15) to resolve enantiomers (R > 1.5).
- Circular Dichroism (CD): Confirms absolute configuration via Cotton effects at 220–250 nm.
- X-ray Crystallography: Resolves ambiguities in diastereomeric mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
